N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trimethoxyphenyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the trimethoxyphenyl intermediate.
Synthesis of the pyrrolopyrimidinyl core: The pyrrolopyrimidinyl core is synthesized through a series of cyclization reactions involving suitable precursors.
Coupling of intermediates: The final step involves the coupling of the trimethoxyphenyl intermediate with the pyrrolopyrimidinyl core under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects . For example, it may inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes and can result in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
3,4,5-TRIMETHOXY-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE can be compared with other similar compounds, such as:
- 3,4,5-TRIMETHOXY-N-(2-METHYLPHENYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(3-METHYLPHENYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)BENZAMIDE
These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to variations in their substituents.
Properties
Molecular Formula |
C24H21F3N4O7 |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C24H21F3N4O7/c1-11-5-7-13(8-6-11)31-18-16(20(33)29-22(31)35)23(21(34)28-18,24(25,26)27)30-19(32)12-9-14(36-2)17(38-4)15(10-12)37-3/h5-10H,1-4H3,(H,28,34)(H,30,32)(H,29,33,35) |
InChI Key |
BYVYMBSGWAVVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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